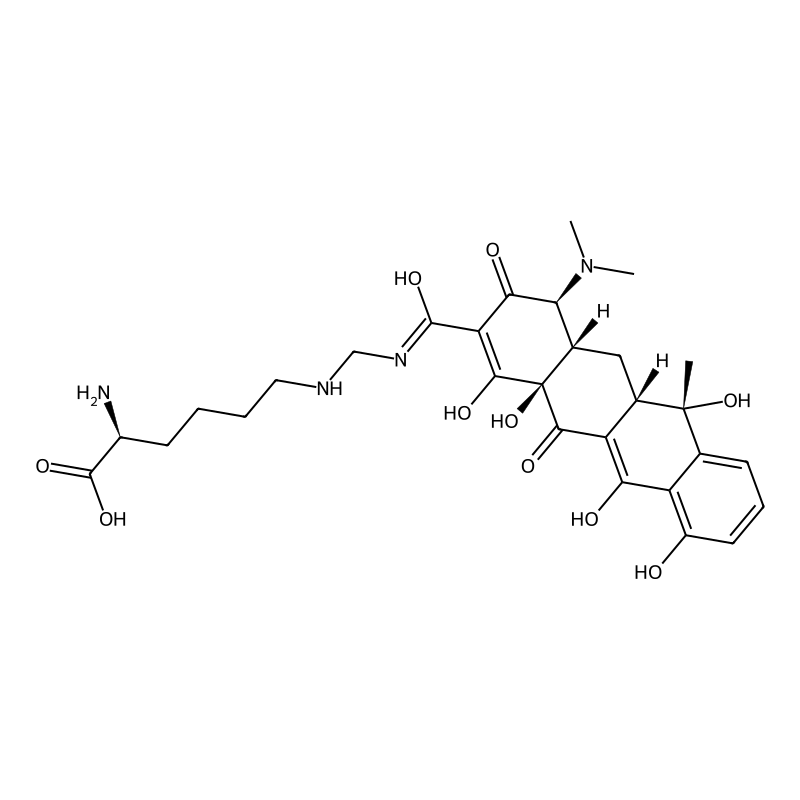

Lymecycline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lymecycline (CAS 992-21-2) is a second-generation, semi-synthetic tetracycline antibiotic. It functions as a prodrug, rapidly hydrolyzing into the active compound, tetracycline, after administration. Its defining procurement-relevant characteristic is its exceptionally high aqueous solubility compared to tetracycline base and tetracycline hydrochloride, which significantly impacts its handling, formulation, and absorption profile. This property makes it a distinct choice for applications requiring high-concentration stock solutions or optimized bioavailability.

References

- [1] W. H. Barr et al., 'Assessment of the biologic availability of tetracycline products in man.' Clinical Pharmacology & Therapeutics, 13(1), 97-108 (1972).

- [2] Lymecycline. PubChem. National Center for Biotechnology Information. Accessed May 2, 2026.

- [3] Schreiner A, Digranes A. Pharmacokinetics of lymecycline and doxycycline in serum and suction blister fluid. Chemotherapy. 1985;31(4):261-5.

- [8] Lymecycline. PubChem. National Center for Biotechnology Information. Accessed May 3, 2026.

- [9] Lymecycline Impurities and Related Compound. Veeprho. Accessed May 3, 2026.

- [11] Analyte measured to Lymecycline bioequivalence study. BEBAC Forum. 2013.

- [15] Formulation Development, Analytical Validation and In vitro Assessment of a Generic Lymecycline 408 mg Hard Capsule. Journal of Biomedical Research & Environmental Sciences. 2024.

Direct substitution of Lymecycline with other tetracyclines like tetracycline hydrochloride or doxycycline is operationally problematic. Lymecycline's distinct molecular structure as a lysine-conjugate prodrug results in significantly different physicochemical properties, most critically, aqueous solubility. Attempting to substitute it with less soluble tetracycline salts in protocols requiring high concentrations or specific pH conditions will lead to precipitation, inaccurate dosing, and failed experiments. Furthermore, its unique active transport absorption mechanism means it delivers tetracycline systemically in a different manner than direct oral administration of the parent drug, making it non-equivalent in many *in vivo* models.

Vastly Superior Aqueous Solubility for Simplified Stock Preparation and Formulation

Lymecycline is approximately 5,000 times more soluble in water than tetracycline base. Unlike tetracycline hydrochloride, which has limited solubility that is pH-dependent, Lymecycline remains soluble across all physiological pH values. This drastically simplifies the preparation of high-concentration aqueous stock solutions for *in vitro* assays and enables the development of aqueous-based topical formulations without the need for co-solvents or complex pH adjustments.

| Evidence Dimension | Relative Aqueous Solubility |

| Target Compound Data | ~5000x higher than tetracycline base; Soluble at all physiological pH values |

| Comparator Or Baseline | Tetracycline Base (low solubility); Tetracycline Hydrochloride (solubility is pH-dependent) |

| Quantified Difference | An approximate 5000-fold increase in solubility over the parent compound base. |

| Conditions | Aqueous solution, physiological pH range. |

This extreme solubility difference eliminates handling issues like precipitation and allows for reliable, high-concentration dosing in aqueous systems where tetracycline HCl would fail.

Efficient Prodrug Delivery System for In Vivo Models

Lymecycline serves as an efficient delivery vehicle for tetracycline. It is absorbed via an active transport mechanism, unlike the passive diffusion of other tetracyclines. Upon oral administration, it is rapidly hydrolyzed in the gastrointestinal tract to release tetracycline, which is then absorbed as the active moiety. This prodrug strategy results in higher serum levels and improved tissue penetration compared to direct administration of older tetracyclines. A standard 408 mg dose of Lymecycline is designed to be equivalent in action to a 500 mg dose of tetracycline hydrochloride, indicating a more efficient delivery per milligram.

| Evidence Dimension | Bioequivalence & Delivery Efficiency |

| Target Compound Data | 408 mg Lymecycline is equivalent in action to 500 mg Tetracycline HCl. |

| Comparator Or Baseline | Tetracycline Hydrochloride |

| Quantified Difference | Approximately 18% more efficient delivery of the active tetracycline moiety by weight. |

| Conditions | Oral administration in clinical and pre-clinical models. |

For in vivo studies, using Lymecycline allows for lower, more consistent dosing to achieve the desired systemic tetracycline concentration, improving reproducibility and potentially reducing off-target effects.

Preparation of High-Concentration Aqueous Stocks for Cell Culture and In Vitro Assays

For research requiring the preparation of concentrated, filter-sterilized stock solutions of tetracycline (e.g., for Tet-On/Tet-Off inducible gene expression systems), Lymecycline's high water solubility prevents precipitation issues commonly encountered with tetracycline HCl, ensuring accurate and reproducible final concentrations in culture media.

Development of Aqueous-Based Topical Formulations

In dermatological or materials science research, Lymecycline is the ideal precursor for formulating aqueous gels, creams, or solutions. Its solubility across physiological pH ranges eliminates the need for potentially irritating co-solvents or extreme pH adjustments required to dissolve tetracycline HCl, simplifying the formulation process.

In Vivo Animal Studies Requiring Consistent Oral Bioavailability

When the research goal is to achieve reliable and repeatable systemic levels of tetracycline via oral gavage, Lymecycline's prodrug nature and active transport absorption provide a more consistent pharmacokinetic profile than direct administration of tetracycline, which can be affected by chelation with food components.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.

Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.

Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Biological Half Life

Dates

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

Explore Compound Types

CH3-CClF2

C2H3ClF2